trans-(-)-2-(Dimethylamino)cyclopentanol;hydrochloride
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Overview
Description
trans-(-)-2-(Dimethylamino)cyclopentanol;hydrochloride: is a chemical compound with a unique structure that includes a cyclopentane ring substituted with a dimethylamino group and a hydroxyl group. This compound is often used in various chemical and pharmaceutical applications due to its specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-(-)-2-(Dimethylamino)cyclopentanol;hydrochloride typically involves the following steps:
Cyclopentane Ring Formation: The initial step involves the formation of the cyclopentane ring, which can be achieved through various cyclization reactions.
Introduction of Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the cyclopentane ring is replaced by the dimethylamino group.
Hydroxyl Group Addition: The hydroxyl group is added through an oxidation reaction, where a suitable oxidizing agent is used to introduce the hydroxyl group at the desired position on the cyclopentane ring.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization, substitution, and oxidation reactions under controlled conditions.
Purification Steps: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in trans-(-)-2-(Dimethylamino)cyclopentanol;hydrochloride can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution Reagents: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed:
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Alcohols, amines, and hydrocarbons.
Substitution Products: Various substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of biochemical assays and analytical methods.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its pharmacological properties and effects on biological systems.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the formulation of various industrial products, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of trans-(-)-2-(Dimethylamino)cyclopentanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- trans-3-Amino-3-methyl-cyclopentanol hydrochloride
- trans-3-(Benzylamino-methyl)-cyclopentanol hydrochloride
Comparison:
- Structural Differences: While trans-(-)-2-(Dimethylamino)cyclopentanol;hydrochloride has a dimethylamino group, similar compounds may have different substituents such as amino or benzylamino groups.
- Chemical Properties: The presence of different substituents can affect the compound’s reactivity, solubility, and stability.
- Applications: Each compound may have unique applications based on its specific properties, making this compound distinct in its use in certain chemical and pharmaceutical contexts.
Properties
Molecular Formula |
C7H16ClNO |
---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
(1R,2R)-2-(dimethylamino)cyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-8(2)6-4-3-5-7(6)9;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 |
InChI Key |
OMWDPKYCGZBEIQ-ZJLYAJKPSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CCC[C@H]1O.Cl |
Canonical SMILES |
CN(C)C1CCCC1O.Cl |
Origin of Product |
United States |
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